

(2R)-Vildagliptin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(2R)-Vildagliptin	
Cat. No.:	B10774862	Get Quote

IUPAC Name: (2R)-1-[[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile]

CAS Number: 1036959-27-9[1][2][3][4][5]

This document provides a comprehensive technical guide on **(2R)-Vildagliptin**, an enantiomer of the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, key quantitative data, and relevant experimental protocols.

Core Concepts

(2R)-Vildagliptin is the R-enantiomer of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[2][5] Vildagliptin exerts its therapeutic effect by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[6][7] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn potentiate insulin secretion from pancreatic β -cells and suppress glucagon release from α -cells in a glucose-dependent manner. [7][8] This dual action leads to improved glycemic control with a low risk of hypoglycemia.[7][9]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Vildagliptin in healthy adult subjects.

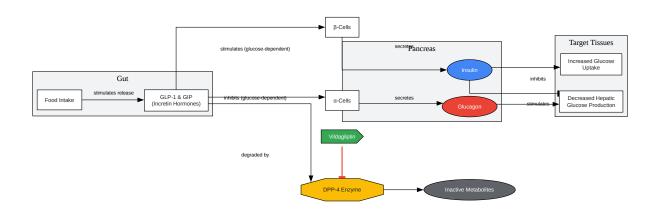


Parameter	Value	Reference
Absolute Bioavailability	85%	[10][11][12]
Time to Peak Plasma Concentration (Tmax)	1.5 - 2.0 hours	[13][14]
Terminal Elimination Half-life (t1/2)	Approximately 2 hours	[13][14]
Plasma Protein Binding	9.3%	[10][11][12]
Volume of Distribution (Vd)	71 L	[10][11][12]
Metabolism	Primarily via hydrolysis	[10][11]
Excretion	85% in urine, 15% in feces	[14]

Signaling Pathway

The mechanism of action of Vildagliptin involves the incretin pathway, as depicted in the following diagram.





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Vildagliptin's Mechanism of Action

Experimental Protocols Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2carbonitrile (Key Intermediate for Vildagliptin)

This protocol describes a common method for synthesizing a key intermediate in Vildagliptin production.[15][16]

Materials:

- L-proline
- Chloroacetyl chloride
- Tetrahydrofuran (THF)



- Acetonitrile
- Sulfuric acid

Procedure:

- · Dissolve L-proline in THF.
- Slowly add chloroacetyl chloride to the solution at 0°C and stir.
- Heat the reaction mixture to 70°C.
- After the reaction, dilute with water.
- The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Quantification of Vildagliptin in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of Vildagliptin in plasma, a common requirement in pharmacokinetic studies.[17]

Materials:

- Plasma samples
- Acetonitrile (for protein precipitation)
- Internal standard (e.g., a deuterated analog of Vildagliptin)
- Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

Sample Preparation:



- Thaw plasma samples.
- To a known volume of plasma, add the internal standard.
- Precipitate proteins by adding acetonitrile.
- Vortex and centrifuge the samples.
- Collect the supernatant for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Chromatographic separation is typically achieved on a C18 reverse-phase column.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify Vildagliptin and the internal standard based on their specific precursor-toproduct ion transitions.
 - Quantification is performed by comparing the peak area ratio of Vildagliptin to the internal standard against a calibration curve.

In Vitro DPP-4 Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of compounds like Vildagliptin on the DPP-4 enzyme.

Materials:

- Recombinant human DPP-4 enzyme
- Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
- Vildagliptin (or test compound)
- Assay buffer (e.g., Tris-HCl)
- 96-well microplate



• Fluorescence plate reader

Procedure:

- Prepare serial dilutions of Vildagliptin in the assay buffer.
- In a 96-well plate, add the DPP-4 enzyme to each well.
- Add the Vildagliptin dilutions to the respective wells.
- Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the enzyme activity.
- Calculate the percentage of DPP-4 inhibition for each Vildagliptin concentration.
- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

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- To cite this document: BenchChem. [(2R)-Vildagliptin: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774862#2r-vildagliptin-iupac-name-and-cas-number]

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